![molecular formula C30H42N8O3 B612198 Pinometostat CAS No. 1380288-87-8](/img/structure/B612198.png)
Pinometostat
描述
皮诺美司他是一种首创的小分子抑制剂,靶向组蛋白甲基转移酶端粒沉默解离因子1样蛋白(DOT1L)。它已被主要用于治疗与侵袭性白血病相关的混合性白血病(MLL)基因重排 .
作用机制
皮诺美司他是通过选择性抑制DOT1L酶发挥作用的,DOT1L酶负责在赖氨酸79(H3K79)处甲基化组蛋白H3。这种甲基化与白血病相关基因的激活有关。 通过抑制DOT1L,皮诺美司他减少了H3K79甲基化,导致白血病基因表达下调,进而抑制白血病细胞增殖 .
生化分析
Biochemical Properties
Pinometostat is a selective inhibitor of DOT1L, with sub-nanomolar affinity and >37,000 fold selectivity against non-MLL histone methyltransferases . It functions by occupying the S-adenosyl methionine (SAM) binding pocket and inducing conformational changes in DOT1L .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly those involved in leukemia. It reduces histone H3 lysine 79 methylation (H3K79me2), decreases MLL target gene expression, and selectively kills leukemia cells .
Molecular Mechanism
The molecular mechanism of this compound involves its inhibition of the DOT1L enzyme. This results in reduced methylation of histone H3 lysine 79 at MLL target genes, ultimately leading to decreased expression of critical genes for hematopoietic differentiation, including HOXA9 and MEIS1 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated anti-tumor efficacy in xenograft models of MLL-r leukemia, with dose-dependent reductions in dimethyl lysine 79 on histone H3 (H3K79me2) as well as HOXA9 and MEIS1 transcript levels .
Dosage Effects in Animal Models
In animal models, this compound has shown high clearance mediated largely via hepatic oxidative metabolism
Metabolic Pathways
This compound is involved in the metabolic pathway of histone methylation. It inhibits the DOT1L enzyme, which is responsible for the methylation of histone H3 lysine 79 .
准备方法
合成路线和反应条件: 皮诺美司他是通过一系列化学反应合成的,这些反应包括其核心结构的形成以及随后的功能化。合成路线通常包括以下步骤:
- 通过环化反应形成核心结构。
- 用各种取代基对核心结构进行功能化,以达到所需的药理特性。
- 纯化和表征最终产品以确保其纯度和效力 .
工业生产方法: 工业生产皮诺美司他涉及将实验室合成放大到更大的规模。这需要优化反应条件,例如温度、压力和溶剂选择,以确保高产率和纯度。 该过程还涉及严格的质量控制措施,以符合监管标准 .
化学反应分析
反应类型: 皮诺美司他经历各种化学反应,包括:
氧化: 皮诺美司他可以在特定条件下被氧化形成氧化衍生物。
还原: 还原反应可用于修饰皮诺美司他上的官能团。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及卤化物或胺等亲核试剂.
主要形成的产物: 由这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生羟基化衍生物,而取代反应可以引入各种官能团 .
科学研究应用
Treatment of Mixed Lineage Leukemia
Pinometostat has been primarily investigated for its efficacy in treating acute leukemias associated with MLL rearrangements. The compound's mechanism involves the inhibition of H3K79 methylation, a critical epigenetic modification that promotes the expression of oncogenes involved in leukemia.
- Phase 1 Clinical Trials : A pivotal phase 1 study evaluated this compound in adult patients with advanced acute leukemias, particularly those with MLL rearrangements. The study included 51 patients who received continuous intravenous infusions of this compound at varying doses. Results indicated that two patients achieved complete remission, demonstrating the drug's potential as a monotherapy for MLL-r leukemia .
- Pediatric Applications : this compound has also been tested in children with relapsed/refractory MLL-r acute leukemia. An open-label dose escalation study reported promising outcomes, including complete remission in some cases, underscoring its applicability across age groups .
Study Type | Patient Population | Dosage | Outcomes |
---|---|---|---|
Phase 1 (Adults) | Advanced leukemia | 54-90 mg/m² continuous IV | 2 complete remissions |
Phase 1 (Pediatrics) | R/R MLL-r leukemia | Continuous IV infusion | Multiple responses including CR |
Combination Therapies
Research indicates that combining this compound with other therapeutic agents may enhance its efficacy. For instance, studies suggest that pairing this compound with hypomethylating agents like azacitidine could lead to improved outcomes in patients with MLL-r acute myeloid leukemia (AML). This combination aims to reverse promoter hypermethylation and restore the expression of critical genes involved in leukemia control .
Future Directions and Research Opportunities
The promising results from initial clinical trials have opened avenues for further research into this compound's applications:
- Expanded Indications : Ongoing studies are exploring the efficacy of this compound in various hematological malignancies beyond MLL-r leukemias, potentially broadening its therapeutic use.
- Combination Studies : Future clinical trials are likely to focus on combination therapies involving this compound and other agents to enhance treatment responses and overcome resistance mechanisms observed in some patients .
- Mechanistic Studies : Continued research into the molecular mechanisms underlying this compound's action will be crucial for optimizing its use and identifying biomarkers that predict response to treatment.
相似化合物的比较
皮诺美司他在选择性抑制DOT1L方面独树一帜。类似的化合物包括:
EPZ004777: 另一种DOT1L抑制剂,在临床前模型中具有强大的活性,但其药代动力学性质不适合临床应用。
SGC0496: 一种特异性的DOT1L抑制剂,正在研究其治疗MLL重排白血病的潜力.
生物活性
Pinometostat (EPZ-5676) is a pioneering small-molecule inhibitor specifically targeting the histone methyltransferase Disruptor of Telomeric Silencing 1-Like (DOT1L). This compound has garnered significant attention for its therapeutic potential, particularly in treating mixed lineage leukemia (MLL-r) associated with 11q23 translocations. The following sections provide a comprehensive overview of its biological activity, including preclinical studies, clinical trial findings, and mechanisms of action.
This compound functions by inhibiting DOT1L, which is responsible for the methylation of histone H3 at lysine 79 (H3K79). This methylation plays a critical role in the transcriptional regulation of genes implicated in leukemia. By reducing H3K79 methylation, this compound disrupts the expression of key oncogenes, notably HOXA9 and MEIS1 , which are essential for the proliferation and survival of MLL-r leukemia cells .
Preclinical Studies
Preclinical studies have demonstrated the efficacy of this compound in various models:
- Xenograft Models : In animal models, this compound has shown significant antitumor activity against MLL-r leukemia. Treatment resulted in complete tumor regression without notable toxicity .
- Gene Expression Analysis : Treatment with this compound altered the expression levels of several genes involved in leukemogenesis. For instance, microRNA let-7B was up-regulated, while BCL3 was down-regulated following treatment .
Phase 1 Clinical Trials
This compound has been evaluated in multiple phase 1 clinical trials involving adult and pediatric patients with advanced acute leukemias. Key findings include:
- Patient Demographics : A total of 51 patients were enrolled across various cohorts, receiving doses ranging from 54 mg/m² to 90 mg/m² via continuous intravenous infusion .
- Efficacy : The trials reported that two patients achieved complete remission at the lowest dose (54 mg/m²), indicating initial proof-of-concept for DOT1L inhibition as a therapeutic strategy in MLL-r leukemia .
- Safety Profile : Common adverse events included fatigue (39%), nausea (39%), and febrile neutropenia (35%). Notably, no maximum tolerated dose was established during the trials .
Summary of Clinical Findings
Parameter | Value |
---|---|
Total Patients Enrolled | 51 |
Complete Remission | 2 patients at 54 mg/m² |
Common Adverse Events | Fatigue (39%), Nausea (39%), Constipation (35%) |
Maximum Tolerated Dose | Not reached |
Dose Range | 54 mg/m² to 90 mg/m² |
Case Studies
Several case studies have illustrated the real-world application of this compound:
- In one notable case, a patient with MLL-r acute myeloid leukemia demonstrated significant clinical improvement after receiving this compound, with a marked reduction in leukemic cell counts and symptoms associated with the disease .
- Another study highlighted the combination therapy potential of this compound with azacitidine, which may enhance therapeutic outcomes by reversing promoter hypermethylation associated with MLL-r target genes .
属性
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N8O3/c1-16(2)37(13-22-25(39)26(40)29(41-22)38-15-34-24-27(31)32-14-33-28(24)38)19-10-17(11-19)6-9-23-35-20-8-7-18(30(3,4)5)12-21(20)36-23/h7-8,12,14-17,19,22,25-26,29,39-40H,6,9-11,13H2,1-5H3,(H,35,36)(H2,31,32,33)/t17?,19?,22-,25-,26-,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFOLMYKSYSZQS-XKHGBIBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720950 | |
Record name | Pinometostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380288-87-8, 1380288-88-9 | |
Record name | Pinometostat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380288878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pinometostat, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380288889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pinometostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12920 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pinometostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PINOMETOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V9YR09EF3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PINOMETOSTAT, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F66X4M38G5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。